n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide

Description

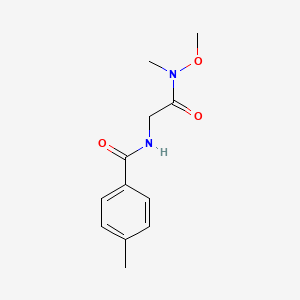

N-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a methoxy(methyl)amino-2-oxoethyl group.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-[2-[methoxy(methyl)amino]-2-oxoethyl]-4-methylbenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-9-4-6-10(7-5-9)12(16)13-8-11(15)14(2)17-3/h4-7H,8H2,1-3H3,(H,13,16) |

InChI Key |

OEFMLCBUWVFVKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of 4-methylbenzamide through the reaction of 4-methylbenzoic acid with ammonia or an amine under suitable conditions.

Introduction of the Oxoethyl Group: The oxoethyl group is introduced via a reaction with an appropriate oxoethylating agent, such as ethyl oxalate, under controlled conditions.

Methoxy(methyl)amino Substitution: The final step involves the substitution of the oxoethyl group with a methoxy(methyl)amino group. This can be achieved through a nucleophilic substitution reaction using methoxy(methyl)amine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy(methyl)amino group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation Products: Oxo derivatives of the methoxy(methyl)amino group.

Reduction Products: Hydroxyl derivatives of the oxoethyl group.

Substitution Products: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structure.

Medicine:

Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of certain diseases.

Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biological targets.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Agriculture: It may have applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy(methyl)amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide core can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the S2200 Series ()

The S2200 derivatives, such as 2-COOH-[S2200] and 5-CH2-OH-[S2200] , share a benzamide backbone but differ in substituents:

- 5-CH2-OH-[S2200] : Features a hydroxymethyl group, which may improve solubility compared to the methoxy group in the target compound.

- Key Difference: The methoxy(methyl)amino group in the target compound likely increases steric hindrance and reduces polarity relative to the hydroxyl or carboxylic acid groups in these analogs, affecting membrane permeability and metabolic stability .

Antimicrobial and Anticancer Azetidinone Derivatives ()

Compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (antimicrobial) and N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (anticancer) incorporate azetidinone rings, absent in the target compound.

- Biological Activity: The azetidinone moiety contributes to antimicrobial potency via β-lactam-like reactivity, whereas the target compound’s methoxy(methyl)amino group may favor different target interactions (e.g., kinase inhibition or GPCR modulation).

- QSAR Insights: Topological parameters (Balaban index, molecular connectivity) govern activity in azetidinones, suggesting that the target compound’s activity could depend on similar electronic or spatial factors .

Fluorescent and Crystallographic Comparators ()

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Shares a methylbenzamide core but substitutes the side chain with a chlorophenyl group.

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy(methyl)amino group in the target compound. Crystallographic data reveal planar aromatic systems, suggesting similar rigidity in the target compound’s benzamide core .

Substituent Effects on Pharmacokinetics ()

- N-butyl-2,4-dimethoxy-N-(2-{[3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-yl]amino}-2-oxoethyl)benzamide (): The butyl and pyrazolyl groups enhance lipophilicity, likely improving blood-brain barrier penetration compared to the target compound’s polar side chain.

Biological Activity

N-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide is a complex organic compound belonging to the benzamide class. Its structure features a benzamide core with a methoxy(methyl)amino group and an oxoethyl moiety. This compound has garnered attention due to its potential biological activities, which warrant a detailed exploration of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of various functional groups in its structure affects its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.39 g/mol |

| Functional Groups | Benzamide, Methoxy, Amine, Ketone |

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.

Antiviral Activity

A study on related benzamide derivatives demonstrated their ability to inhibit Hepatitis B virus (HBV) replication. These compounds, including derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), showed efficacy against both wild-type and drug-resistant HBV strains by enhancing intracellular levels of APOBEC3G, a known antiviral factor .

Anticancer Potential

Similar benzamide derivatives have been evaluated for their anticancer properties. For instance, studies have shown that certain benzamide compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The potential of this compound in this context remains to be fully explored.

Understanding the mechanism of action for this compound involves studying its interactions with biological targets:

- Receptor Binding : The compound may interact with sigma receptors, which are implicated in various cellular processes including pain perception and neuroprotection.

- Enzyme Inhibition : It may inhibit enzymes involved in viral replication or cancer cell metabolism.

- Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Study on Antiviral Effects : In vitro studies demonstrated that derivatives similar to this compound significantly reduced HBV replication in HepG2 cells .

- Anticancer Activity Assessment : Various benzamide derivatives have been tested against cancer cell lines, revealing IC50 values indicating their potency in inducing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.